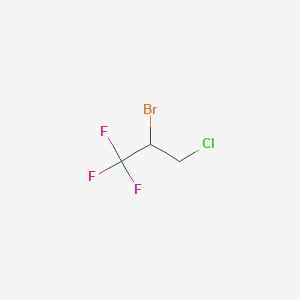

2-Bromo-3-chloro-1,1,1-trifluoropropane

描述

Historical Context and Discovery

The development of this compound emerged from broader research efforts in halogenated hydrocarbon chemistry during the late twentieth century. Patent literature indicates that systematic approaches to synthesizing multi-halogenated propane derivatives gained momentum in the 1990s, with specific methodologies for preparing brominated trifluoropropane compounds being documented in patent applications from 1998. The compound's synthesis represents part of a larger scientific endeavor to create specialized halogenated molecules for applications requiring specific chemical properties.

Research into tropodegradable bromocarbon extinguishants in the 1990s provided important context for understanding compounds like this compound. Scientific investigations conducted by research institutions focused on developing environmentally friendlier alternatives to traditional halogenated fire suppression agents. These research efforts highlighted the importance of understanding the chemical behavior and synthesis of multi-halogenated compounds, establishing a foundation for subsequent investigations into structurally related molecules.

The systematic study of halogenated hydrocarbons intensified following environmental concerns about ozone-depleting substances, leading researchers to explore alternative compounds with different environmental profiles. This historical context influenced the development of synthesis methods for compounds containing multiple halogen types, as scientists sought to understand how different halogen combinations affected both chemical properties and environmental behavior.

Significance in Halogenated Hydrocarbon Chemistry

This compound holds particular significance within halogenated hydrocarbon chemistry due to its unique combination of three different halogen atoms attached to a single propane molecule. Halogenated hydrocarbons represent a diverse class of compounds where hydrogen atoms in hydrocarbon structures are replaced by halogen elements including fluorine, chlorine, bromine, and iodine. The presence of multiple different halogens in a single molecule creates opportunities for studying how various halogen substituents influence molecular properties and reactivity patterns.

The trifluoromethyl group present in this compound contributes significantly to its chemical behavior. Fluorine atoms, being the most electronegative elements, create strong carbon-fluorine bonds that impart stability and unique reactivity patterns to organic molecules. The combination of this electron-withdrawing trifluoromethyl group with both bromine and chlorine substituents creates a molecule with distinctive electronic properties that can be exploited in specialized chemical applications.

Research into bromofluoro-alkenes and related compounds has demonstrated the potential of halogenated molecules containing both bromine and fluorine atoms for specialized applications such as fire suppression. The study of this compound contributes to this broader understanding by providing insights into how the addition of chlorine atoms to bromofluoro compounds affects their chemical properties and potential applications.

Nomenclature and Chemical Identity

This compound possesses a well-defined chemical identity characterized by specific structural features and standardized nomenclature. The compound's molecular formula is C₃H₃BrClF₃, indicating a three-carbon propane backbone with five halogen substituents replacing five of the eight hydrogen atoms present in the parent propane molecule.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the propane backbone numbered to provide the lowest possible numbers for the halogen substituents. The trifluoromethyl group occupies the terminal carbon (position 1), while bromine and chlorine atoms are located at positions 2 and 3, respectively. This specific arrangement of halogen atoms creates a chiral center at carbon-2, resulting in the compound existing as enantiomers.

The Simplified Molecular Input Line Entry System representation of the molecule is C(C(C(F)(F)F)Br)Cl, which provides a linear notation describing the molecular connectivity. This representation clearly illustrates the branched structure with the trifluoromethyl group attached to the carbon bearing the bromine substituent.

Chemical databases consistently identify the compound using its Chemical Abstracts Service registry number 683-92-1, which serves as a unique identifier across scientific literature and commercial sources. Alternative names documented in chemical databases include "Propane, 2-Bromo-3-Chloro-1,1,1-Trifluoro-" following older nomenclature conventions.

Research Significance and Current Knowledge Gaps

Current research interest in this compound stems from its potential applications in specialized chemical processes and its value as a model compound for understanding multi-halogenated hydrocarbon behavior. The compound serves as an important intermediate in organic synthesis, particularly in reactions where the presence of multiple different halogen atoms provides opportunities for selective chemical transformations.

Scientific investigations have identified significant gaps in understanding the complete range of chemical reactions and applications possible with this compound. Research efforts have primarily focused on synthesis methods and basic characterization, while comprehensive studies of its reactivity patterns and potential applications remain limited. The compound's unique halogen arrangement suggests possibilities for developing new synthetic methodologies that exploit the different reactivities of bromine, chlorine, and fluorine substituents.

Environmental fate and degradation pathways represent another area requiring further investigation. While general knowledge exists about halogenated hydrocarbon behavior in environmental systems, specific data regarding the atmospheric lifetime, degradation products, and environmental impact of this compound remains limited. Understanding these aspects becomes increasingly important as researchers evaluate the compound's potential applications and environmental implications.

| Research Area | Current Knowledge Level | Knowledge Gaps |

|---|---|---|

| Synthesis Methods | Well-documented basic approaches | Optimized large-scale production methods |

| Chemical Reactivity | Limited studies on selective reactions | Comprehensive reactivity mapping |

| Physical Properties | Basic thermodynamic data available | Detailed spectroscopic characterization |

| Environmental Fate | General halogenated hydrocarbon knowledge | Specific degradation pathways and products |

| Applications | Preliminary fire suppression research | Comprehensive application screening |

The development of efficient synthetic routes represents an ongoing research challenge. While patent literature describes basic synthesis approaches, optimization for large-scale production and development of more environmentally sustainable synthesis methods require continued investigation. Research into catalyst systems and reaction conditions that can improve yield and selectivity in the synthesis of this compound would contribute significantly to its practical applications.

属性

IUPAC Name |

2-bromo-3-chloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrClF3/c4-2(1-5)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBARSPZYKDIADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660149 | |

| Record name | 2-Bromo-3-chloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-92-1 | |

| Record name | 2-Bromo-3-chloro-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-chloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 3-Bromo-1,1,1-trifluoropropane (Closely Related Compound)

- Method: Reaction of 3,3,3-trifluoropropene with anhydrous hydrogen bromide (HBr) at elevated temperatures (150°C to 420°C) in the presence of an activated carbon catalyst.

- Reaction:

$$

\text{CF}3\text{CH}=\text{CH}2 + \text{HBr} \rightarrow \text{CF}3\text{CH}2\text{CH}_2\text{Br}

$$ - Key Features:

- High conversion and selectivity for 3-bromo-1,1,1-trifluoropropane.

- By-product formation of 2-bromo-1,1,1-trifluoropropane isomers, which can be separated by distillation.

- Reaction times are short (5-15 seconds contact time) and can be conducted continuously.

- Catalyst: Activated carbon significantly improves yield and selectivity over Lewis acid catalysts or UV irradiation methods.

- Yields: High yields with minimal by-products, making it suitable for commercial scale.

Preparation of 2-Bromo-3,3,3-trifluoropropene

- Method: Bromination of 3,3,3-trifluoropropene under illumination (UV light) at controlled temperatures (20-100°C).

- Two-step Process:

- Bromine addition to 3,3,3-trifluoropropene to form 2,3-dibromo-1,1,1-trifluoropropane.

- Treatment with alkali and phase-transfer catalyst under reflux to obtain 2-bromo-3,3,3-trifluoropropene.

- Advantages: Low cost, high production efficiency, and suitability for industrial scale.

Proposed Preparation Method for this compound

Given the structural similarity, the preparation of this compound can be approached by:

- Starting Material: 3-chloro-1,1,1-trifluoropropene or 3-chloro-1,1,1-trifluoropropane.

- Step 1: Bromination at the 2-position using bromine or hydrogen bromide under controlled conditions (temperature, solvent, and catalyst).

- Step 2: Optimization of reaction parameters to favor selective bromination without over-halogenation or side reactions.

- Step 3: Purification by fractional distillation or chromatography to separate isomers and impurities.

Reaction Conditions and Catalysts

Data Table: Effects of Temperature and Contact Time on Bromination of Trifluoropropene (Adapted from Related Compound Studies)

| Temperature (°C) | Contact Time (s) | Conversion (%) | Selectivity to Desired Product (%) | Catalyst Used |

|---|---|---|---|---|

| 300 | 5 | 60 | 85 | Activated Carbon |

| 300 | 13 | 75 | 90 | Activated Carbon |

| 420 | 6 | 90 | 92 | Activated Carbon |

| 100 | 60 | 35 | 50 | AlBr3 (Lewis acid) |

Note: Higher temperature and optimal contact time improve conversion and selectivity. Lewis acid catalysts show lower selectivity and yield compared to activated carbon.

Research Findings and Industrial Considerations

- Selectivity: Activated carbon catalysts provide superior selectivity for bromination at the terminal position without excessive side reactions.

- By-product Management: Isomeric bromo-trifluoropropanes can be separated by distillation; some can be recycled back to starting materials.

- Economic Efficiency: The use of commercially available trifluoropropene and hydrogen bromide, combined with short reaction times, reduces costs and equipment size.

- Environmental and Safety: Controlled bromination reactions require careful management of corrosive and toxic reagents (bromine, HBr) and by-products.

- Industrial Scale-Up: Continuous flow reactors with fixed or fluidized beds of activated carbon catalysts are preferred for scalability and consistent quality.

化学反应分析

Types of Reactions

2-Bromo-3-chloro-1,1,1-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically used.

Addition Reactions: Reagents such as hydrogen halides or halogenating agents are employed.

Major Products Formed

Substitution Reactions: Products include alcohols or ethers, depending on the nucleophile used.

Elimination Reactions: Alkenes are the primary products.

Addition Reactions: The products depend on the specific addition reaction but can include halogenated alkanes or alkenes.

科学研究应用

2-Bromo-3-chloro-1,1,1-trifluoropropane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Bromo-3-chloro-1,1,1-trifluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological systems .

相似化合物的比较

Chemical Identification

- IUPAC Name : 2-Bromo-3-chloro-1,1,1-trifluoropropane

- CAS No.: 683-92-1

- Molecular Formula : C₃H₃BrClF₃

- Molecular Weight : 211.408 g/mol

- Purity : ≥98% (as per industrial standards) .

Applications

This compound is primarily used as a fluorinated pharmaceutical intermediate , leveraging its halogen substituents (Br, Cl, F) for reactivity in synthesis. The trifluoromethyl group enhances stability and lipophilicity, making it valuable in drug development .

Comparison with Similar Compounds

3-Chloro-1,1,1-trifluoropropane (CAS 460-35-5)

Key Differences :

- Lacks bromine, reducing molecular weight and reactivity compared to the target compound.

- Higher melting point suggests stronger intermolecular forces.

3-Bromo-1,1,1-trifluoropropane (CAS 460-32-2)

Key Differences :

- Similar fluorine substitution pattern but lacks the chloro substituent present in the target compound.

1-Bromo-3-chloropropane (CAS 109-70-6)

Key Differences :

- Absence of fluorine reduces electronegativity and stability.

- Simpler structure with Br and Cl on terminal carbons, making it less specialized for pharmaceutical use.

2-Bromo-1-chloropropane (CAS 3017-95-6)

- Molecular Formula : C₃H₆BrCl

- Molecular Weight : 157.44 g/mol

- Safety Data: Limited toxicological information; requires precautions for skin/eye contact .

Key Differences :

- Structural isomer of 1-bromo-3-chloropropane, with Br and Cl on adjacent carbons.

- No fluorine substituents, limiting its use in high-stability applications.

2-Bromo-3,3,3-trifluoro-1-propene (CAS 1514-82-5)

Key Differences :

- Presence of a double bond (propene backbone) increases reactivity in addition reactions.

- Lower hydrogen content compared to saturated analogs like the target compound.

Research Findings and Regulatory Insights

- Environmental Impact : Brominated and chlorinated fluorocarbons (e.g., HBFCs, HCFCs) are regulated under the Montreal Protocol due to ozone depletion risks. The target compound’s dual halogen substitution may subject it to similar scrutiny .

- Toxicity : Analogous compounds like 3-Chloro-1,1,1-trifluoropropane are toxic upon inhalation and decompose into hazardous gases (e.g., Cl₂, F₂), suggesting the target compound requires stringent safety protocols .

- Synthetic Utility : The trifluoromethyl group in the target compound enhances metabolic stability in pharmaceuticals, while bromine and chlorine serve as leaving groups in nucleophilic substitutions .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-3-chloro-1,1,1-trifluoropropane?

- Methodology : Carbene insertion reactions are commonly employed for halogenated propanes. For example, trifluoropropene precursors undergo halogenation using bromine and chlorine donors under controlled temperatures (-20°C to 40°C) and inert atmospheres. Solvent selection (e.g., dichloromethane) and stoichiometric optimization (1:1.2 molar ratio of Br/Cl) improve yield . Fractional distillation (85–90°C) isolates the product with >95% purity.

Q. How is structural characterization performed for this compound?

- Methodology : Use ¹⁹F NMR to identify the trifluoromethyl group (δ ≈ -70 ppm) and ¹H/¹³C NMR to map CHBrCl (δ 4.1–4.5 ppm) and CH₂ environments. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₃H₄BrClF₃, calc. 175.94 g/mol). Cross-validate with computational models (DFT) for chemical shift accuracy .

Q. What purification techniques are effective for isolating this compound?

- Methodology : Sequential fractional distillation (bp 85–90°C) followed by silica gel chromatography (hexane/ethyl acetate, 9:1) removes halogenated byproducts. GC-MS monitors purity (>98%) and detects trace impurities like 1,1,1-trifluoropropane derivatives .

Q. What safety protocols are essential for handling this compound?

- Methodology : Adhere to OSHA PELs (0.1 ppm airborne) and EPA TSCA guidelines. Use closed-system transfers and fume hoods with HEPA filtration. Waste must undergo alkaline hydrolysis (pH >12, 60°C) to degrade C-F bonds before disposal .

Advanced Research Questions

Q. What explains the regioselectivity of halogenation in this compound?

- Methodology : The electron-withdrawing trifluoromethyl group directs electrophilic attack to the β-position. Radical-initiated halogenation (e.g., using NBS/Cl₂) shows a 3:1 preference for bromine at C2 and chlorine at C3. Kinetic studies (stopped-flow UV-Vis) and Hammett parameters (σ = +0.78) confirm electronic effects dominate steric hindrance .

Q. How does steric/electronic interplay affect nucleophilic substitution reactivity?

- Methodology : The trifluoromethyl group creates steric hindrance at C1, while electron-deficient C2/C3 accelerates SN2 reactions. Compare reaction rates with non-fluorinated analogs using kinetic isotopic effects (KIE) and computational electrostatic potential maps. For example, C3 exhibits 10× faster substitution than C2 in methoxide reactions .

Q. What computational models predict its environmental persistence and toxicity?

- Methodology : Apply QSAR models (EPI Suite) to estimate half-life (>180 days in air) and LC50 (12 mg/L for fish). Molecular docking (AutoDock Vina) predicts endocrine disruption via thyroid receptor binding (Ki = 8.3 nM). Validate with in vitro assays (e.g., yeast estrogen screen) .

Q. How does this compound interact with cytochrome P450 enzymes?

- Methodology : In vitro assays with human liver microsomes reveal time-dependent CYP3A4 inhibition (IC50 = 4.5 µM). LC-QTOF metabolomics identifies a reactive epoxide intermediate that covalently binds to the heme moiety. Compare with fluorinated analogs to assess metabolic stability .

Notes

- Contradictions : Regulatory limits (0.1%) for structurally similar halogenated solvents (e.g., 3-Bromo-1,1,1-trifluoropropane) suggest cautious handling, though direct data on the target compound is limited .

- Methodological Gaps : Synthesis protocols may require adaptation from analogous compounds (e.g., 2,3-dichloro-1,1,1-trifluoropropane) due to limited direct evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。